molecular formula C4H7N B14627259 Cyclopropanemethanimine CAS No. 55625-05-3

Cyclopropanemethanimine

Cat. No.: B14627259
CAS No.: 55625-05-3
M. Wt: 69.11 g/mol
InChI Key: PIJQBGOSKZKPPO-UHFFFAOYSA-N
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Description

Cyclopropanemethanimine is an organic compound characterized by a cyclopropane ring attached to a methanimine group The unique structure of cyclopropane, with its three-membered ring, imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanemethanimine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde under acidic conditions. Another method includes the use of cyclopropylcarbinol and ammonia in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanemethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxaldehyde.

    Reduction: Reduction reactions can convert this compound to cyclopropylmethylamine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.

Major Products:

    Oxidation: Cyclopropanecarboxaldehyde

    Reduction: Cyclopropylmethylamine

    Substitution: Various cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanemethanimine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopropanemethanimine involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The imine group can form Schiff bases with aldehydes and ketones, facilitating further chemical transformations.

Comparison with Similar Compounds

Cyclopropanemethanimine can be compared with other cyclopropane derivatives such as:

    Cyclopropane: A simple cycloalkane with significant ring strain.

    Cyclopropylamine: A primary amine with a cyclopropane ring.

    Cyclopropanecarboxaldehyde: An aldehyde derivative of cyclopropane.

Uniqueness: this compound’s combination of a cyclopropane ring and an imine group makes it unique among cyclopropane derivatives

Properties

CAS No.

55625-05-3

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

cyclopropylmethanimine

InChI

InChI=1S/C4H7N/c5-3-4-1-2-4/h3-5H,1-2H2

InChI Key

PIJQBGOSKZKPPO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=N

Origin of Product

United States

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